N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024685
InChI: InChI=1S/C18H21N3O3/c1-12-6-7-15(11-13(12)2)19-17(22)8-9-18(23)21-20-14(3)16-5-4-10-24-16/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)(H,21,23)/b20-14+
SMILES: CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol

N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide

CAS No.:

Cat. No.: VC1024685

Molecular Formula: C18H21N3O3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide -

Specification

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-N//'-[(E)-1-(furan-2-yl)ethylideneamino]butanediamide
Standard InChI InChI=1S/C18H21N3O3/c1-12-6-7-15(11-13(12)2)19-17(22)8-9-18(23)21-20-14(3)16-5-4-10-24-16/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)(H,21,23)/b20-14+
Standard InChI Key ITKRZUCVBKTSGI-XSFVSMFZSA-N
Isomeric SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CO2)C
SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C

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